4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and connectivity of the heterocyclic components. The molecular formula is established as C₁₄H₁₆N₂O₂S, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is calculated to be 276.36 grams per mole, positioning this compound within the typical range for small molecule pharmaceutical candidates.
The compound's International Union of Pure and Applied Chemistry name reflects its hybrid nature, incorporating a morpholine ring system connected to a thiazole heterocycle that bears a 4-methoxyphenyl substituent. The nomenclature follows standard conventions where the morpholine nitrogen serves as the point of attachment to the thiazole ring at the 2-position, while the 4-position of the thiazole carries the methoxy-substituted phenyl group. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
The chemical identification is further supported by spectroscopic characterization methods that confirm the molecular formula and structural arrangement. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide complementary evidence for the proposed structure, while crystallographic data, when available, offers definitive confirmation of the three-dimensional arrangement of atoms within the molecule.
Structural Components: Thiazole-Morpholine Hybrid Architecture
The molecular architecture of this compound exemplifies the strategic integration of distinct heterocyclic pharmacophores to create a hybrid structure with potentially enhanced biological activity. The thiazole ring system contributes a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which has demonstrated significant pharmacological potential across various therapeutic areas. This thiazole moiety serves as a versatile scaffold that can engage in diverse molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers.
The morpholine component provides a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which imparts distinct conformational properties and nucleophilic characteristics to the overall structure. Morpholine rings are known to adopt chair conformations with the nitrogen atom capable of existing in either equatorial or axial orientations, significantly influencing the compound's three-dimensional shape and binding properties. The morpholine nitrogen serves as the primary nucleophilic center and the connection point to the thiazole ring system.
The 4-methoxyphenyl substituent introduces additional structural complexity through its aromatic character and electron-donating methoxy group. This phenyl ring extends the conjugated system and provides opportunities for aromatic interactions with biological targets. The methoxy group at the para position contributes electron density to the aromatic ring while offering potential hydrogen bonding capabilities through its oxygen atom.
The hybrid architecture creates a molecule with multiple sites for molecular recognition and binding interactions. The spatial arrangement of these pharmacophore elements determines the compound's overall shape and electronic distribution, which are critical factors in determining biological activity and selectivity profiles.
Stereochemical Considerations and Conformational Analysis
The conformational behavior of this compound is primarily governed by the morpholine ring system, which can adopt different chair conformations with the nitrogen atom in either equatorial or axial positions. Advanced spectroscopic studies have revealed that morpholine derivatives typically exhibit a preference for the chair-equatorial conformation in solution, with the chair-axial form representing a higher energy state. The energy difference between these conformers has been determined to be approximately 109 ± 4 wavenumbers, with the equatorial form being more stable.
The conformational preferences significantly impact the molecule's three-dimensional structure and its ability to interact with biological targets. In the chair-equatorial conformation, the nitrogen lone pair is oriented in a pseudo-equatorial position, making it more accessible for coordination and hydrogen bonding interactions. Conversely, the chair-axial conformation positions the nitrogen lone pair in a less accessible orientation, potentially altering the compound's binding affinity and selectivity.
Theoretical calculations using density functional theory methods have provided detailed insights into the conformational energy surfaces of morpholine-containing compounds. These studies indicate that the barrier for interconversion between chair conformations is relatively low, allowing for dynamic equilibrium between different conformational states under physiological conditions. The presence of the thiazole substituent may influence this conformational equilibrium through steric and electronic effects.
The rotational freedom around the bond connecting the morpholine nitrogen to the thiazole ring introduces additional conformational complexity. This rotation can significantly alter the spatial relationship between the morpholine and thiazole pharmacophores, potentially affecting the compound's biological activity. Computational studies suggest that certain rotational conformers may be favored due to favorable electronic interactions between the heterocyclic systems.
Comparative Analysis with Analogous Thiazole Derivatives
Comparative structural analysis with related thiazole-morpholine derivatives reveals important structure-activity relationships and conformational trends within this chemical class. The 4-[4-(3-Fluoro-2-Methoxyphenyl)-1,3-Thiazol-2-Yl]morpholine analog, with molecular formula C₁₄H₁₅FN₂O₂S and molecular weight 294.35 grams per mole, demonstrates how halogen substitution affects both electronic properties and molecular weight. The incorporation of fluorine introduces additional electronegativity and alters the electronic distribution within the phenyl ring system.
The 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine derivative represents a more complex analog with molecular formula C₂₀H₁₉ClN₂O₂S₂ and molecular weight 419.0 grams per mole. This compound features additional sulfur substitution and chlorine incorporation, significantly increasing the molecular complexity and potential for diverse binding interactions. The presence of multiple aromatic rings and heteroatoms creates opportunities for enhanced π-π stacking and halogen bonding interactions.
Table 1: Structural Comparison of Thiazole-Morpholine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₄H₁₆N₂O₂S | 276.36 | Methoxy-substituted phenyl |
| 4-[4-(3-Fluoro-2-Methoxyphenyl)-1,3-Thiazol-2-Yl]morpholine | C₁₄H₁₅FN₂O₂S | 294.35 | Fluorine and methoxy substitution |
| 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine | C₂₀H₁₉ClN₂O₂S₂ | 419.0 | Additional sulfur bridge and chlorine |
The positional isomerism observed in compounds such as 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine, where the methoxy group is positioned at the ortho rather than para position, demonstrates the significant impact of substituent positioning on molecular properties. This ortho-substituted analog maintains the same molecular formula C₁₄H₁₆N₂O₂S but exhibits altered steric and electronic characteristics due to the proximity of the methoxy group to the thiazole attachment point.
Research on thiazole-based hybrids has established that the strategic placement of pharmacophore fragments can markedly enhance drug efficacy while mitigating resistance and toxicity concerns. The morpholine component consistently contributes nucleophilic properties and conformational flexibility, while the thiazole ring provides aromatic character and diverse binding opportunities. The methoxyphenyl substituent offers additional sites for molecular recognition and can modulate the overall lipophilicity and solubility characteristics of the compounds.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJZGDNHCDDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .
Mode of Action
this compound interacts with the CA-II enzyme by attaching to its binding site and blocking its action . This compound, along with other thiazole derivatives, can be strategically modified to improve bovine CA-II inhibitor binding affinity, selectivity, and pharmacokinetics .
Biochemical Pathways
The inhibition of the CA-II enzyme by this compound affects various biochemical pathways. Since CA-II is essential for maintaining homeostasis in several processes, its inhibition can impact respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Pharmacokinetics
It is suggested that thiazole and morpholine moieties can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine ca-ii binding sites
Result of Action
The result of the action of this compound is the inhibition of the CA-II enzyme. This inhibition can affect various physiological processes where CA-II plays a crucial role, leading to potential changes in respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Biological Activity
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃OS. The compound consists of a morpholine ring linked to a thiazole moiety substituted with a methoxyphenyl group. This structural configuration enhances its solubility and bioavailability compared to similar compounds lacking the morpholine component.
Synthesis
The synthesis of this compound typically involves cyclization reactions initiated by the reaction of thioketones with amines or other nucleophiles. The general synthetic pathway can be summarized as follows:
- Formation of Thiazole Derivative : React thioketones with appropriate amines.
- Morpholine Ring Closure : Introduce morpholine to form the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound suggest strong bactericidal activity.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 0.75 | 1.5 |
These results indicate that the compound not only inhibits bacterial growth but also effectively kills the pathogens at higher concentrations .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies on various cancer cell lines have shown promising results:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
- IC50 Values :
- MCF-7: 6.2 μM
- PC-3: 5.8 μM
The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through interference with key cellular pathways, including tubulin polymerization .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of specific enzymes involved in bacterial and cancer cell metabolism.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibiofilm Formation : The compound shows potential in preventing biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Case Studies
Several studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Breast Cancer Models : In animal models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.
- Infection Models : In vivo studies demonstrated that the compound significantly reduced bacterial load in infected tissues when administered alongside standard antibiotics, suggesting a synergistic effect .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Thiazole derivatives, including this compound, have shown promising results in inhibiting various pathogens and cancer cell lines.
- Antimicrobial Activity: Research has demonstrated that thiazole derivatives exhibit significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, minimum inhibitory concentrations (MIC) have been reported as low as 0.5 μg/mL for some derivatives .
- Anticancer Activity: Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. A notable study highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines, suggesting their potential as anticancer agents .
Pharmacology
The pharmacological properties of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine include:
- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Neuroprotective Properties: Some studies suggest that thiazole derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that the compound exhibited effective inhibition against multiple bacterial strains. The results are summarized in Table 1 below.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Compound C | 0.75 | Pseudomonas aeruginosa |
This table illustrates the potent antimicrobial activity of similar compounds, supporting the potential efficacy of this compound.
Case Study 2: Anticancer Properties
In another study focusing on the anticancer properties of thiazole derivatives, it was found that modifications to the thiazole ring significantly influenced cytotoxic activity against breast cancer cells. The structure-activity relationship (SAR) analysis highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Donating vs. In contrast, the chloro (Cl) and nitro (NO₂) groups in analogues are electron-withdrawing, which may reduce electron density but improve metabolic stability . The nitro-substituted derivative has a higher TPSA (83.1 Ų) due to the polar nitro group, likely affecting solubility and membrane permeability .
Halogenated Analogues :
- The chlorophenyl analogue (C₁₃H₁₃ClN₂OS) shares similar lipophilicity (XLogP3 = 3.3) with the target compound but exhibits antimicrobial activity, possibly due to enhanced hydrophobic interactions .
- VPC-14449 , with bromine substituents, shows increased molecular weight and lipophilicity (XLogP3 = 4.1), correlating with its role as a potent PI3K inhibitor .
Fluorine Substitution :
- The 3-fluoro-2-methoxyphenyl derivative introduces both electron-withdrawing (F) and donating (OCH₃) effects. Fluorine’s electronegativity may improve metabolic stability and binding affinity through C-F···protein interactions .
Solid-State and Physicochemical Properties
- The thiomorpholine analogue (4-(4-nitrophenyl)thiomorpholine) forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike the morpholine-based target compound. Sulfur in thiomorpholine increases lipophilicity and alters crystal packing .
- The target compound’s morpholine ring contributes to its planar conformation, facilitating interactions with flat binding pockets in enzymes .
Q & A
Q. What are the optimal synthetic routes for 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine, and what reaction conditions are critical for high yields?
Answer: The synthesis typically involves multi-step reactions starting with the preparation of the thiazole core, followed by coupling with morpholine. Key steps include:
- Thiazole ring formation: Cyclization of thiourea derivatives with α-haloketones under basic conditions.
- Morpholine coupling: Nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the morpholine moiety.
- Critical conditions: Temperature control (70–90°C), anhydrous solvents (e.g., DMF or THF), and catalysts like triethylamine or Pd(PPh₃)₄ .
- Example reagents: 4-Methoxyphenyl isothiocyanate, chloroacetone, and morpholine derivatives .
Q. Table 1: Representative Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, K₂CO₃, DMF, 80°C | 75–85 | |
| Morpholine coupling | Morpholine, Pd(PPh₃)₄, THF, reflux | 60–70 |
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.7 ppm for methoxy groups) .
- Mass spectrometry: High-resolution MS (e.g., Q-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.12) .
- X-ray crystallography: For unambiguous confirmation of stereochemistry and bond angles (e.g., C–N bond lengths ~1.34 Å) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), δ 3.75 (s, 3H, OCH₃) | |
| HRMS | m/z 331.1215 [M+H]⁺ (calc. 331.1210) |
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
Answer: Initial screens focus on target-agnostic assays:
- Antimicrobial activity: Broth microdilution (MIC against S. aureus or E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme inhibition: Fluorescence-based assays (e.g., carbonic anhydrase II inhibition) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence its biological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., methoxy): Enhance π-stacking with aromatic residues in enzyme active sites, improving inhibition (e.g., 10-fold higher activity vs. chloro analogs) .
- Steric bulk: Morpholine’s flexibility allows better accommodation in hydrophobic pockets compared to rigid piperazine derivatives .
- Methodology: DFT calculations (e.g., HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to map binding interactions .
Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting IC₅₀ values)?
Answer:
- Molecular dynamics (MD) simulations: Assess ligand-protein stability over 100 ns trajectories to identify transient binding modes .
- Density Functional Theory (DFT): Compare charge distribution (Mulliken charges) to explain variations in reactivity across analogs .
- Case study: Discrepancies in carbonic anhydrase inhibition (IC₅₀ 2–10 µM) were resolved by modeling solvent accessibility of the thiazole sulfur .
Q. What advanced spectroscopic techniques are used to study its interaction with biomacromolecules?
Answer:
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Answer:
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
Answer:
- Lipinski’s Rule compliance: LogP <5, molecular weight <500 g/mol (achieved via morpholine’s polarity) .
- Pro-drug design: Introduce ester groups for enhanced absorption (e.g., acetylated morpholine derivatives) .
- Metabolic stability: Microsomal assays (e.g., t₁/₂ >60 min in rat liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
